molecular formula C9H11BF2O3 B2365796 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid CAS No. 2096336-30-8

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid

Cat. No. B2365796
M. Wt: 215.99
InChI Key: CGCHCBGEJXKDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is a chemical compound with the CAS Number: 2096336-30-8 . It has a molecular weight of 215.99 . The IUPAC name for this compound is 3-ethoxy-2,4-difluoro-5-methylphenylboronic acid .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is 1S/C9H11BF2O3/c1-3-15-9-7 (11)5 (2)4-6 (8 (9)12)10 (13)14/h4,13-14H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.99 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Chemical Applications

  • The study of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is relevant in the field of medicinal chemistry. For instance, its derivatives, like 2,4-diamino-6-hydroxypyrimidines, have been explored for potential antiviral activity, particularly against retroviruses (Hocková et al., 2003).
  • Research has focused on synthesizing related compounds, such as 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, from similar molecules like 4-methylsalicylic acid (Mi, 2006).
  • It has been used in the synthesis of various chemical structures, like 4-substituted 3-ethoxy-5-methylisoxazoles, through palladium-catalyzed coupling reactions (Kromann et al., 2001).

Molecular Structure and Design

  • Studies have explored the design and synthesis of supramolecular assemblies using derivatives of phenylboronic acids, which are structurally similar to 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid (Pedireddi & Seethalekshmi, 2004).
  • The study of molecular packing and interaction energies of similar compounds provides insights into the behavior of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid in different environments (Cyrański et al., 2012).

Catalytic Applications

  • Research has been conducted on the use of related boronic acids in catalysis, such as in the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones (Berhal et al., 2011).
  • Boronic acids have also been explored for their catalytic activity in reactions like dehydrative condensation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

properties

IUPAC Name

(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCHCBGEJXKDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid

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